6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
CAS No.: 328022-55-5
Cat. No.: VC4289663
Molecular Formula: C21H18O5
Molecular Weight: 350.37
* For research use only. Not for human or veterinary use.
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate - 328022-55-5](/images/structure/VC4289663.png)
Specification
CAS No. | 328022-55-5 |
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Molecular Formula | C21H18O5 |
Molecular Weight | 350.37 |
IUPAC Name | (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-methoxybenzoate |
Standard InChI | InChI=1S/C21H18O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h4-6,9-12H,2-3,7-8H2,1H3 |
Standard InChI Key | VDWWNGUUZKCGOZ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Introduction
6-Oxo-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-3-Yl 3-Methoxybenzoate: Structural, Synthetic, and Analytical Insights
Proposed Synthetic Pathway
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Core Formation: Construction of the benzo[c]chromen skeleton via cyclization reactions, potentially involving Michael addition or intramolecular coupling .
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Esterification: Introduce the 3-methoxybenzoate group using:
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Acyl Chlorides: Reaction with 3-methoxybenzoyl chloride under basic conditions.
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Ester Coupling: Mitsunobu reaction or DCC-mediated coupling with 3-methoxybenzoic acid.
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Example Reactants:
Reagent | Role |
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3-Methoxybenzoyl chloride | Acylating agent |
Base (e.g., pyridine) | Catalyst for ester formation |
Physicochemical Properties
Properties are extrapolated from related benzo[c]chromen derivatives and computational models :
Biological Activity
Benzo[c]chromen derivatives are studied for antioxidant, anti-inflammatory, and anticancer properties . The 3-methoxybenzoate group may enhance lipophilicity and target-specificity.
Analytical Characterization
Typical techniques include:
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NMR: Confirm ester (δ ~4.0–5.0 ppm for OCH3) and aromatic protons.
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MS: Molecular ion peak at m/z 349.35 (M+H)+.
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HPLC: Purity assessment via reverse-phase chromatography.
Comparative Analysis
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